Lipophilicity Advantage: 7-Chloro-4-fluoroindoline LogP Outperforms Mono-Halogenated Analogs by ~0.34–0.36 Units
7-Chloro-4-fluoroindoline exhibits a calculated LogP of 2.45, which exceeds 4-fluoroindoline (LogP 2.11, ACD/Labs prediction) by ΔLogP = +0.34 and 7-chloroindoline (LogP 2.09, Fluorochem) by ΔLogP = +0.36 . This difference corresponds to an approximately 2.2-fold increase in octanol-water partition coefficient, reflecting the additive lipophilic contributions of the second halogen substituent (Cl adds ~0.34 LogP unit when replacing H at C7 on a fluoroindoline scaffold). The enhanced lipophilicity may translate to improved membrane permeability—a critical parameter in cell-based assay design—while the TPSA remains constant across the series at 12.03 Ų , indicating that passive permeability gains are not offset by increased polarity.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.45 (Leyan platform; C8H7ClFN, MW 171.60) |
| Comparator Or Baseline | 4-Fluoroindoline LogP = 2.11 (ACD/Labs); 7-Chloroindoline LogP = 2.09 (Fluorochem) |
| Quantified Difference | ΔLogP = +0.34 vs. 4-fluoroindoline; ΔLogP = +0.36 vs. 7-chloroindoline (~2.2-fold higher partition coefficient) |
| Conditions | All values are calculated/predicted LogP; target compound value from Leyan proprietary algorithm; comparator values from ACD/Labs Percepta (v14.00) and Fluorochem database |
Why This Matters
Procurement decisions for building blocks destined for cell-permeable probe or lead compound synthesis should account for the ~2.2-fold higher lipophilicity of 7-chloro-4-fluoroindoline, as this directly influences passive membrane diffusion rates in cellular assays.
